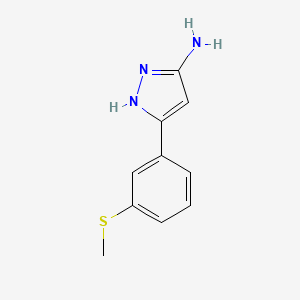

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H11N3S |

|---|---|

分子量 |

205.28 g/mol |

IUPAC名 |

5-(3-methylsulfanylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H11N3S/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |

InChIキー |

BDIXVVVJXIHFDR-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=CC(=C1)C2=CC(=NN2)N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 5-(3-Methylsulfanyl-phenyl)-1H-pyrazol-3-amine

[1]

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine (also designated as 5-(3-methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine).[1] This molecular scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Aurora kinase, JAK, and CDK inhibitors). The 3-amino-5-arylpyrazole motif functions as a hinge-binding region, mimicking the adenine ring of ATP.[1]

Synthetic Strategy:

We will utilize a convergent

-

Regiocontrol: The condensation dictates the position of the aryl group relative to the amine.[1]

-

Scalability: Reagents are inexpensive and the steps avoid heavy metal catalysts.[1]

-

Purity: The intermediates are generally crystalline, minimizing chromatographic burden.[1]

Retrosynthetic Analysis

The synthesis disconnects the pyrazole ring into two primary components: the hydrazine unit and a 3-carbon electrophile (the

Figure 1: Retrosynthetic logic flow from target aminopyrazole to commercially available ester precursors.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-oxo-3-(3-(methylthio)phenyl)propanenitrile

This step involves a crossed Claisen condensation between an ester and the anion of acetonitrile.[1]

Reaction Scheme: 3-MeS-C6H4-COOMe + CH3CN + NaH → 3-MeS-C6H4-C(O)CH2CN + MeOH[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Critical Parameter |

|---|---|---|---|

| Methyl 3-(methylthio)benzoate | 1.0 | Electrophile | Must be dry (water <0.05%) |

| Acetonitrile | 2.5 | Nucleophile/Solvent | Anhydrous; excess drives equilibrium |

| Sodium Hydride (60% in oil) | 1.5 | Base | Wash with hexane if oil interferes |

| Toluene (or THF) | Solvent | Medium | Anhydrous; Toluene allows higher reflux T |

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Base Activation: Charge NaH (1.5 equiv) into the flask. Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.[1] Suspend NaH in anhydrous Toluene (10 mL/g of ester).

-

Nucleophile Formation: Heat the suspension to 80°C. Add anhydrous Acetonitrile (2.5 equiv) dropwise. Note: Acetonitrile anion formation is slow; heating is essential.

-

Condensation: Add Methyl 3-(methylthio)benzoate (1.0 equiv) dropwise over 30 minutes. The solution will likely turn yellow/orange and become viscous as the enolate salt precipitates.[1]

-

Completion: Reflux at 100-110°C for 4–6 hours.

-

Workup (Critical):

-

Cool to 0°C.[1]

-

Quench: Slowly add water. The sodium salt of the product is water-soluble.

-

Separation: Wash the aqueous layer with diethyl ether to remove unreacted ester/mineral oil.[1]

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 3–4.[1] The

-ketonitrile will precipitate or oil out.[1] -

Extraction: Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

-

Yield: Expect 75–85% as a solid or viscous oil.[1]

-

Step 2: Cyclization to 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine

This step utilizes the Knorr-type pyrazole synthesis logic.[1]

Reaction Scheme: 3-MeS-C6H4-C(O)CH2CN + N2H4[1]·H2O → Product + H2O

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Critical Parameter |

|---|

|

Protocol:

-

Dissolution: Dissolve the

-ketonitrile (1.0 equiv) in Ethanol (5 mL/mmol). -

Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise at room temperature.

-

Exotherm Alert: The reaction is slightly exothermic.[1]

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Mechanistic Insight: The hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular attack on the nitrile, and subsequent tautomerization to the amino-pyrazole.

-

-

Validation: TLC (DCM:MeOH 95:5). The product is significantly more polar than the starting nitrile.[1]

-

Purification:

Mechanistic Pathway & Validation

Understanding the mechanism is vital for troubleshooting.[1] If the reaction stalls, it is usually at the hydrazone stage (Step 2 in the diagram below).

Figure 2: Mechanistic progression of the pyrazole cyclization.

Self-Validating Checks:

-

IR Spectroscopy (Step 1 Product): Look for the nitrile stretch at ~2200–2250 cm⁻¹ and the ketone carbonyl at ~1680 cm⁻¹ .[1]

-

IR Spectroscopy (Step 2 Product): The nitrile peak must disappear .[1] Appearance of broad NH stretches (3100–3400 cm⁻¹) confirms the amine and pyrazole NH.

-

Solubility Check: The starting material is soluble in non-polar organics (DCM); the product is amphoteric but generally more soluble in polar solvents (MeOH, DMSO).

Characterization Data (Expected)

The following data is derived from the structural scaffold of 3-amino-5-arylpyrazoles [1, 2].

-

Physical State: Off-white to pale yellow solid.[1]

-

Melting Point: Typically 140–160°C (dependent on crystal habit).[1]

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.0 ppm (br s, 1H, Pyrazole-NH ) — Tautomeric exchangeable proton.

- 7.6 – 7.2 ppm (m, 4H, Aryl protons).

- 5.85 ppm (s, 1H, Pyrazole C4-H ) — Diagnostic singlet.

- 4.8 – 5.2 ppm (br s, 2H, NH₂ ) — Broad, exchangeable.

- 2.52 ppm (s, 3H, S-CH₃ ).

-

MS (ESI): Calculated for C₁₁H₁₃N₃S [M+H]⁺ = 220.09. Found: 220.1.[1]

Note on Tautomerism: The compound exists in equilibrium between 5-(3-(methylthio)phenyl)-1H-pyrazol-3-amine and 3-(3-(methylthio)phenyl)-1H-pyrazol-5-amine .[1] In solution (NMR), these often average out or favor one form depending on the solvent hydrogen-bonding capability.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic and a suspected carcinogen.[1] Handle in a fume hood. It is also a reducing agent; avoid contact with strong oxidizers.[1]

-

Sodium Hydride: Flammable solid.[1] Reacts violently with water releasing hydrogen gas.[1] Quench reactions under an inert atmosphere with extreme caution.

-

Acetonitrile: Metabolizes to cyanide in the body.[1] Avoid skin contact.[1]

References

-

General Synthesis of 3-Amino-5-Arylpyrazoles

-

-Ketonitrile Synthesis Methodology:

-

Organic Syntheses, Coll.[1] Vol. 3, p. 536 (1955); Vol. 23, p. 53 (1943). "Isoxazoles and Pyrazoles from

-Ketonitriles."

-

-

Kinase Inhibitor Context (Aurora Kinase Scaffold)

-

Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine2004 , 10, 262–267.[1] (Describes the utility of the aminopyrazole core).

-

An In-depth Technical Guide to 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous approved pharmaceuticals.[1][2] This guide delves into the specific attributes of the title compound, offering insights into its structure, reactivity, and potential as a building block for the development of novel therapeutic agents. The content is structured to provide both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules.[3] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The presence of an amino group, as in 5-aminopyrazoles, further enhances the molecule's utility, providing a key reactive handle for the synthesis of more complex derivatives and fused heterocyclic systems.[6][7] The subject of this guide, this compound, incorporates a methylsulfanylphenyl substituent, a group known to modulate lipophilicity and metabolic stability, making it an intriguing candidate for drug discovery programs.[8]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | Predicted Value for Target Compound | 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine | 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine[9] |

| Molecular Formula | C10H11N3S | C10H8F3N3 | C14H19N3O |

| Molecular Weight | 205.28 g/mol | 227.18 g/mol | 245.32 g/mol |

| Appearance | Likely a pale yellow to off-white solid | Pale yellow fluffy needles | Off-white crystalline powder |

| Melting Point (°C) | Estimated 140-160 | 151-157 | Not available |

| LogP (Predicted) | ~2.5 - 3.5 | Not available | Not available |

| pKa (Predicted, basic) | ~4-5 (for the amino group) | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Not available | Not available |

Structural Features and Tautomerism:

Like other 3(5)-aminopyrazoles, the title compound can exist in two tautomeric forms: the 3-amino and the 5-amino tautomer. Computational studies and experimental evidence on related compounds suggest that the 3-aminopyrazole tautomer is generally more stable.[10][11]

Caption: Tautomeric equilibrium of this compound.

The methylsulfanyl (-SCH3) group at the meta position of the phenyl ring is an interesting feature. It is considered a bioisostere of the methoxy group but with increased lipophilicity.[12][13] This can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis Methodology

The synthesis of 5-aryl-2H-pyrazol-3-amines is well-documented in the chemical literature. A common and efficient method involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[14] Below is a proposed synthetic route for this compound.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Adapted from a general procedure[15]):

Step 1: Synthesis of 3-(3-Methylsulfanyl-phenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3'-methylsulfanylacetophenone.

-

To this mixture, add ethyl cyanoacetate dropwise while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Causality behind Experimental Choices:

-

Base: Sodium ethoxide is a strong base required to deprotonate the α-carbon of ethyl cyanoacetate, initiating the Claisen condensation.

-

Temperature Control: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.

Step 2: Synthesis of this compound

-

Dissolve the 3-(3-Methylsulfanyl-phenyl)-3-oxopropanenitrile intermediate in ethanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

Causality behind Experimental Choices:

-

Hydrazine Hydrate: Acts as the nitrogen source for the formation of the pyrazole ring.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ ~2.5 (s, 3H, -SCH₃), δ ~5.8-6.2 (s, 1H, pyrazole C4-H), δ ~7.0-7.5 (m, 4H, Ar-H), δ ~4.5-5.5 (br s, 2H, -NH₂), δ ~9.0-11.0 (br s, 1H, pyrazole N-H) | Based on data from similar aminopyrazoles and substituted benzene derivatives.[16][17] The broad signals for the NH and NH₂ protons are due to exchange with the solvent and tautomerism. |

| ¹³C NMR | δ ~15 (-SCH₃), δ ~95-100 (pyrazole C4), δ ~125-135 (aromatic carbons), δ ~140-150 (pyrazole C3 and C5) | The chemical shifts are characteristic of the respective carbon environments in aromatic and heterocyclic systems.[17][18] |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching, NH₂ and NH), ~1620-1580 (C=N and C=C stretching), ~3050 (aromatic C-H stretching) | These are typical vibrational frequencies for the functional groups present in the molecule.[19][20] |

| Mass Spec (EI) | M⁺ at m/z 205, with fragmentation patterns corresponding to the loss of -SCH₃, -NH₂, and cleavage of the pyrazole ring. | The molecular ion peak corresponds to the molecular weight of the compound. |

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the functionalities present: the pyrazole ring, the exocyclic amino group, and the methylsulfanylphenyl substituent.

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 16. connectjournals.com [connectjournals.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (TCS-PIM-1-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine, also known as TCS-PIM-1-1, is a potent and selective small-molecule inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase. As a member of the serine/threonine kinase family, PIM1 is a critical downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Its overexpression is implicated in numerous malignancies, where it promotes cell survival, proliferation, and resistance to apoptosis. Consequently, PIM1 has emerged as a significant therapeutic target in oncology. This guide provides a comprehensive technical overview of the mechanism of action of TCS-PIM-1-1, detailing its mode of inhibition, its effects on downstream signaling cascades, and robust experimental protocols for validating its activity in both biochemical and cellular contexts.

Introduction to PIM1 Kinase: A Key Oncogenic Driver

The PIM kinase family consists of three highly homologous isoforms (PIM1, PIM2, and PIM3) that act as key regulators of signal transduction pathways controlling cell fate.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the transcriptional and post-translational (protein stability) levels.[3][] Transcription is often driven by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[5][6]

Once expressed, PIM1 phosphorylates a wide array of substrates involved in critical cellular processes:

-

Cell Cycle Progression: PIM1 promotes cell cycle progression by phosphorylating targets such as Cdc25A and the cell cycle inhibitor p27, leading to its degradation.[][5]

-

Inhibition of Apoptosis: A primary role of PIM1 is to suppress apoptosis. It achieves this by phosphorylating the pro-apoptotic protein BAD on Ser112, which prevents it from heterodimerizing with and inactivating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][7]

-

Metabolism and Proliferation: PIM1 can phosphorylate and activate c-Myc and modulate mTORC1 activity, thereby promoting protein synthesis and cell growth.[3][5]

Given its central role in promoting tumorigenesis and its overexpression in various cancers, including prostate, leukemia, and lymphoma, PIM1 is a highly attractive target for the development of small-molecule inhibitors.[1][8][9]

Core Mechanism of Action: ATP-Competitive Inhibition of PIM1

TCS-PIM-1-1 exerts its biological effect through direct, competitive inhibition of the PIM1 kinase.

Binding Mode and Kinetics

TCS-PIM-1-1 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PIM1 kinase domain.[10][11][12][13] This binding event physically occludes ATP from entering the active site, thereby preventing the transfer of the γ-phosphate group from ATP to PIM1's protein substrates. This mode of action is a common and effective strategy for kinase inhibition.[14][15] Structural studies of similar inhibitors bound to PIM1 reveal key interactions within the hinge region of the kinase, a critical determinant of inhibitor binding and selectivity.[15]

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity. TCS-PIM-1-1 is a potent inhibitor of PIM1 with a reported half-maximal inhibitory concentration (IC50) of 50 nM.[10][11][12] Importantly, it demonstrates high selectivity for PIM1 over the other PIM-family isoforms, PIM2, and other kinases like MEK1/2, with IC50 values for these off-targets reported to be greater than 20,000 nM.[10][11][12] This high degree of selectivity is advantageous as it minimizes the potential for off-target effects, which can lead to cellular toxicity or other unintended pharmacological consequences.

| Kinase Target | IC50 (nM) | Reference(s) |

| PIM1 | 50 | [10][11][12] |

| PIM2 | >20,000 | [10][11] |

| MEK1/2 | >20,000 | [10][11] |

Downstream Signaling Pathway Modulation

By inhibiting PIM1, TCS-PIM-1-1 effectively blocks the phosphorylation of its downstream substrates. This leads to a reversal of PIM1's pro-survival and pro-proliferative effects. The most significant consequence is the reactivation of apoptotic pathways. Without PIM1-mediated phosphorylation, the pro-apoptotic protein BAD remains active, leading to the sequestration of Bcl-xL and subsequent mitochondrial-mediated apoptosis.[7]

Experimental Validation of Mechanism of Action

To rigorously confirm the mechanism of action of TCS-PIM-1-1, a series of biochemical and cell-based assays are required. These protocols serve as a self-validating system when appropriate controls are included.

Target Engagement & Potency

4.1.1 Protocol: In Vitro Kinase Assay (ADP-Glo™)

This assay biochemically quantifies the enzymatic activity of PIM1 kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC50). The Promega ADP-Glo™ Kinase Assay is a high-throughput, luminescence-based method ideal for this purpose.[16][17]

Causality: This experiment directly tests the hypothesis that TCS-PIM-1-1 inhibits the catalytic activity of purified PIM1 enzyme in a cell-free environment.

Methodology:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, PIM1 enzyme solution, and substrate solution (e.g., a generic kinase peptide like PIMtide). Prepare a serial dilution of TCS-PIM-1-1 in DMSO, followed by a final dilution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 5 µL of each component: compound dilution (or DMSO vehicle control), substrate/enzyme mix, and ATP solution to initiate the reaction.[18] Incubate for 1 hour at room temperature.[19]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.[16][20] Incubate for 40 minutes at room temperature.[19][20]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.[16][20] Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness (Controls):

-

No-Enzyme Control: Wells containing substrate and ATP but no PIM1 enzyme to determine background signal.

-

Vehicle Control (0% Inhibition): Wells containing all reaction components with DMSO instead of the inhibitor.

-

Maximum Inhibition Control: Wells without ATP or with a known potent PIM1 inhibitor to define the assay floor.

4.1.2 Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of an intact cell.[21][22] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation.[23][24][25]

Causality: This experiment validates that TCS-PIM-1-1 engages with its intended target, PIM1, in a physiologically relevant context, bridging the gap between biochemical activity and cellular effect.

Methodology:

-

Cell Treatment: Culture a PIM1-expressing cell line (e.g., MiaPaCa-2 pancreatic cancer cells) and treat with TCS-PIM-1-1 (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours.[7]

-

Heat Challenge: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[23] Cool at room temperature for 3 minutes.[25]

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[23][25]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23][25]

-

Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PIM1 protein remaining at each temperature for both vehicle- and compound-treated samples using Western Blot analysis.

-

Data Analysis: Plot the band intensity of soluble PIM1 against temperature. A shift of the melting curve to a higher temperature in the presence of TCS-PIM-1-1 indicates target stabilization and therefore, engagement.

Trustworthiness (Controls):

-

Vehicle Control (DMSO): Establishes the baseline thermal stability of PIM1.

-

Loading Control: Probe the Western blot for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading across samples.

-

Non-Target Control: Probe for an unrelated protein to demonstrate that the thermal stabilization is specific to PIM1.

Cellular Functional Assays

4.2.1 Protocol: Western Blot for Phospho-Substrate

This assay directly measures the functional consequence of PIM1 inhibition in cells by quantifying the phosphorylation status of a known downstream substrate, BAD.

Causality: This experiment provides direct evidence of the mechanism, linking target engagement (from CETSA) to the predicted downstream signaling effect (inhibition of substrate phosphorylation).

Methodology:

-

Cell Treatment: Seed a PIM1-expressing cell line and treat with increasing concentrations of TCS-PIM-1-1 (and a vehicle control) for 4-24 hours.

-

Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the p-BAD signal.

-

Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of p-BAD to total BAD indicates effective PIM1 inhibition.

Conclusion and Future Perspectives

This compound (TCS-PIM-1-1) is a well-characterized, potent, and highly selective inhibitor of PIM1 kinase. Its mechanism of action is centered on ATP-competitive binding to the PIM1 active site, leading to the inhibition of substrate phosphorylation. This blockade of PIM1 signaling, particularly the phosphorylation of the pro-apoptotic protein BAD, results in the induction of apoptosis in cancer cells where PIM1 is a key survival factor. The experimental framework provided herein offers a robust, multi-faceted approach to validate this mechanism, from initial biochemical potency determination to confirmation of target engagement and functional cellular outcomes. Future research should focus on evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of TCS-PIM-1-1 in relevant animal models of cancer to further establish its potential as a therapeutic agent.

References

- Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC. (n.d.).

- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).

- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).

- ADP Glo Protocol. (n.d.). Source not specified.

- ADP-Glo™ Kinase Assay Technical Manual. (n.d.).

- TCS PIM-1 1 (Synonyms: SC 204330). (n.d.). MedchemExpress.com.

- Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer. (2015). PubMed.

- QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe.

- PIM1 confers resistance through activating common downstream pathways... (n.d.).

- TCS PIM-1 1 (CAS 491871-58-0). (n.d.). Cayman Chemical.

- TCS PIM-1 1 | Pim inhibitor | CAS 491871-58-0. (n.d.). Selleck Chemicals.

- Pim Kinases: Important Regulators of Cardiovascular Disease. (2023). MDPI.

- TCS PIM-1 1 (2979) by Tocris, Part of Bio-Techne. (n.d.). Tocris Bioscience.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.

- PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2024). Frontiers.

- Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2021). AACR Journals.

- PIM kinase Inhibitors-PIM kinase Signaling P

- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). PubMed.

- The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Source not specified.

- TCS PIM-1 1 | Pim Kinase Inhibitors: Tocris Bioscience. (n.d.). R&D Systems.

- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022).

- Identification and Validation of an inhibitor of the protein kinases PIM and DYRK Gyula Bencze1,2#, Prabhadevi. (2025). bioRxiv.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.

- Identification and Validation of an inhibitor of the protein kinases PIM and DYRK. (2025). bioRxiv.

- Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis Online.

- TCS PIM-1 1 | CAS 491871-58-0 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Understanding PIM-1 kinase inhibitor interactions with free energy simul

- Pim-1 inhibitors under clinical and preclinical studies. (n.d.).

- PIM1 Inhibitor, Gene. (n.d.). MedChemExpress.

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm

- Pim1 Selective Inhibitors. (n.d.). Selleckchem.com.

- Pim (inhibitors, antagonists, agonists). (n.d.). ProbeChem.com.

Sources

- 1. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Understanding PIM-1 kinase inhibitor interactions with free energy simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. TCS PIM-1 1 | CAS 491871-58-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Validation of an inhibitor of the protein kinases PIM and DYRK | bioRxiv [biorxiv.org]

- 16. promega.com [promega.com]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 18. kinaselogistics.com [kinaselogistics.com]

- 19. content.protocols.io [content.protocols.io]

- 20. promega.com [promega.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. tandfonline.com [tandfonline.com]

Technical Deep Dive: Biological Profiling of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Executive Summary: The Pharmacophore

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (also known as 3-amino-5-(3-methylthiophenyl)pyrazole) represents a quintessential privileged scaffold in modern kinase inhibitor discovery. It functions primarily as a Type I ATP-competitive inhibitor , targeting the hinge region of protein kinases.

While often screened as a fragment or intermediate, its specific substitution pattern—a 3-aminopyrazole core coupled with a meta-substituted thioether aryl ring—positions it as a critical probe for interrogating the hydrophobic back-pocket of Serine/Threonine kinases, particularly within the MAPK (JNK/p38) and Aurora Kinase families.

| Property | Specification |

| Chemical Class | 3-Amino-5-Arylpyrazole |

| Primary Mechanism | ATP-Competitive Hinge Binder (Type I) |

| Key Moiety | 3-Methylsulfanyl (Thiomethyl) group |

| Biological Role | Kinase Inhibitor Fragment / Chemical Probe |

| Target Families | MAPK (JNK1-3, p38 |

Mechanism of Action: Structural Biology

To understand the biological activity of this compound, one must analyze its binding mode at the atomic level. The 3-aminopyrazole motif is a "bidentate" hinge binder, mimicking the adenine ring of ATP.

The Hinge Binding Motif

The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a characteristic hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (typically the "Gatekeeper+1" and "Gatekeeper+3" residues).

The Role of the 3-Methylsulfanyl Group

The meta-methylsulfanyl group is not merely a lipophilic appendage; it serves two distinct mechanistic functions:

-

Hydrophobic Sampling: It projects into the hydrophobic selectivity pocket (often adjacent to the Gatekeeper residue), displacing conserved water molecules to gain entropic binding energy.

-

Metabolic/Electronic Probe: The sulfur atom is a "soft" nucleophile and can be metabolically oxidized to a sulfoxide (S=O) or sulfone (O=S=O). In SAR (Structure-Activity Relationship) studies, this transformation is used to probe for potential hydrogen bond donors in the back-pocket of the kinase.

Visualization: Binding Topology

The following diagram illustrates the logical interaction network between the inhibitor and a generic kinase active site.

Caption: Interaction map of the 3-aminopyrazole scaffold within the ATP-binding pocket. The S-Me group targets the hydrophobic region controlled by the gatekeeper residue.

Biological Targets & Signaling Pathways

This compound is most active against the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it acts as a scaffold for inhibitors of c-Jun N-terminal Kinases (JNK) and p38 MAPKs .

JNK/p38 Pathway Modulation

Inhibition of JNK or p38 by this scaffold prevents the phosphorylation of downstream transcription factors like c-Jun and ATF2, thereby modulating cellular responses to stress, inflammation, and apoptosis.

-

JNK3: High relevance for neurodegenerative diseases.[1]

-

p38

: High relevance for autoimmune disorders (rheumatoid arthritis).

Visualization: Downstream Signaling Effects

Caption: The MAPK signaling cascade.[2] The compound blocks ATP binding at the JNK node, preventing downstream activation of c-Jun and ATF2.

Experimental Protocols for Validation

Primary Screen: Biochemical Kinase Assay (ADP-Glo™)

This assay measures the ADP formed from the kinase reaction. It is preferred over radioactive assays for its sensitivity and ease of automation.

Protocol:

-

Reagents: Recombinant JNK1 or p38

(0.2 µ g/well ), ATP (at -

Reaction Assembly:

-

Add 2 µL of Compound (serial dilution in 1% DMSO).

-

Add 4 µL of Kinase/Substrate mix.

-

Initiate with 4 µL of ATP.

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

. Fit to sigmoidal dose-response to determine

Cellular Target Engagement: Western Blotting

To prove the compound enters the cell and inhibits the target in situ.

Protocol:

-

Cell Line: RAW 264.7 (macrophages) for p38/JNK pathway.

-

Treatment:

-

Pre-treat cells with Compound (1, 5, 10 µM) for 1 hour.

-

Stimulate with LPS (100 ng/mL) or UV radiation to activate MAPK pathway.

-

-

Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

-

Blotting:

-

Run SDS-PAGE.

-

Probe with Phospho-c-Jun (Ser73) or Phospho-ATF2 antibodies (primary readout).

-

Probe with Total c-Jun (loading control).

-

-

Validation: A dose-dependent decrease in Phospho-c-Jun signal without a change in Total c-Jun confirms on-target inhibition.

Structure-Activity Relationship (SAR) Context

The biological activity of this compound is best understood by comparing it to its analogs.

| Substituent (R) | Effect on Activity (JNK3) | Rationale |

| 3-H | Weak / Inactive | Lacks hydrophobic interaction in the back-pocket. |

| 3-OMe (Methoxy) | Moderate | Oxygen is smaller and more polar than Sulfur; weaker hydrophobic packing. |

| 3-SMe (Methylsulfanyl) | High Potency | Optimal lipophilicity and van der Waals contact. |

| 3-SO2Me (Sulfone) | Variable | Can increase potency if a specific H-bond donor exists in the pocket; decreases permeability. |

| 4-F (Fluorine) | Increased Metabolic Stability | Blocks metabolic oxidation of the phenyl ring. |

References

-

Furet, P., et al. (2005). "Structure-based design of novel 3-aminopyrazole inhibitors of JNK3." Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4764.

-

Peat, A. J., et al. (2004). "Novel pyrazole GSK-3 inhibitors with potent CNS activity." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.

-

Vertex Pharmaceuticals. (2003).[3] "Pyrazoles and their use as protein kinase inhibitors." WO Patent 2003/045379.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Targeting the Kinome: The Therapeutic Potential of the 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Scaffold

[1]

Executive Summary

In the landscape of small-molecule drug discovery, the 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine molecule represents a classic "privileged scaffold" —a molecular framework capable of binding to multiple biologically active targets with high affinity. This specific compound combines a validated ATP-mimetic core (the 3-aminopyrazole) with a specific hydrophobic vector (the 3-methylsulfanylphenyl group).

This whitepaper deconstructs the therapeutic utility of this scaffold, identifying it as a high-value starting point for developing Type I kinase inhibitors targeting Aurora Kinases , Cyclin-Dependent Kinases (CDKs) , and Angiogenic Receptor Tyrosine Kinases (VEGFR/PDGFR) . We provide a technical roadmap for validating its activity, from structural biology to cellular assays.

Chemical Biology & Structure-Activity Relationship (SAR)

To understand the therapeutic potential, one must first analyze the pharmacophore. This molecule functions primarily as a Type I ATP-competitive inhibitor .

The Hinge Binder: 3-Aminopyrazole

The core 3-aminopyrazole moiety is the "warhead" of the molecule. It interacts with the hinge region of the kinase ATP-binding pocket via a characteristic Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif:

-

N2 (Pyridine-like nitrogen): Accepts a hydrogen bond from the backbone amide of the hinge residue.

-

Exocyclic Amine (-NH2): Donates a hydrogen bond to the backbone carbonyl of the hinge residue.

The Selectivity Handle: 3-Methylsulfanyl-phenyl

The phenyl ring at the 5-position projects into the hydrophobic back pocket (often the "gatekeeper" region).

-

Meta-Substitution (3-position): The meta positioning is critical. Unlike para substitutions which often project into the solvent front, meta substituents are directed toward the hydrophobic cleft (Selectivity Pocket) adjacent to the ATP site.

-

Methylsulfanyl (-SMe) Group: This group provides specific lipophilic interactions. The sulfur atom is a "soft" nucleophile that can engage in Sulfur-Aromatic interactions with residues like Phenylalanine or Tyrosine in the kinase pocket.

-

Medicinal Chemistry Note: The thioether (-SMe) is also a metabolic handle. It can be oxidized to sulfoxide (-S(=O)Me) or sulfone (-SO2Me) by CYP450 enzymes, altering the molecule's polarity and potentially its binding kinetics (residence time).

-

Primary Therapeutic Targets

Based on the scaffold's topology and known SAR of aminopyrazoles, the following are the primary therapeutic targets.

Aurora Kinases (A & B)[1]

-

Rationale: Aminopyrazoles are the structural ancestors of validated Aurora inhibitors like Tozasertib (VX-680) . The planar pyrazole system stacks perfectly between the N- and C-lobes of the kinase.

-

Mechanism: Inhibition of Aurora B leads to failure of cytokinesis and polyploidy, eventually causing apoptosis.

-

Therapeutic Area: Oncology (Solid tumors, Leukemia).

Cyclin-Dependent Kinases (CDKs)[1]

-

Rationale: The 3-aminopyrazole motif mimics the adenine ring of ATP, making it a potent scaffold for CDK2 and CDK16 (PCTAIRE) inhibition. The hydrophobic phenyl group occupies the space usually reserved for the ribose-phosphate tail or the gatekeeper region.

-

Therapeutic Area: Cell cycle regulation (Breast cancer, Lymphoma).

Angiogenic RTKs (VEGFR/PDGFR)[1]

-

Rationale: Receptor Tyrosine Kinases (RTKs) like VEGFR2 have a large hydrophobic pocket adjacent to the ATP site. The lipophilic 3-methylsulfanyl group is well-suited to occupy this region, potentially inhibiting angiogenesis.

-

Therapeutic Area: Anti-angiogenesis (Renal cell carcinoma, Macular degeneration).

Experimental Validation Protocols

The following protocols are designed to validate the target engagement and cellular efficacy of this compound.

Biochemical Validation: Radiometric Kinase HotSpot™ Assay

-

Objective: Determine the IC50 against a panel of kinases (Aurora A/B, CDK2, VEGFR2).

-

Methodology:

-

Reagent Prep: Prepare a 10 mM stock of the compound in 100% DMSO.

-

Reaction Mix: Combine kinase, substrate (e.g., Histone H3 for Aurora), and reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Deliver compound via acoustic transfer (Echo 550) in a 10-point dose-response curve (starting at 10 µM).

-

Initiation: Add [gamma-33P]-ATP (specific activity 10 µCi/µl) to initiate the reaction.

-

Incubation: Incubate for 120 minutes at room temperature.

-

Filtration: Spot reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via scintillation counting.

-

Analysis: Fit data to the Hill equation to derive IC50.

-

Structural Validation: X-Ray Crystallography (Soaking)[1]

-

Objective: Confirm the binding mode and the position of the methylsulfanyl group.

-

System: CDK2/Cyclin A crystals (PDB: 1FIN or similar).

-

Protocol:

-

Crystal Growth: Grow apo-crystals of CDK2 using the hanging drop vapor diffusion method (1.0 M Li2SO4, 0.1 M HEPES pH 7.5).

-

Soaking: Transfer crystals to a drop containing reservoir solution + 1 mM of the compound + 5% DMSO. Incubate for 24 hours.

-

Cryoprotection: Briefly dip in mother liquor + 25% glycerol. Flash cool in liquid nitrogen.

-

Diffraction: Collect data at a synchrotron source (100 K).

-

Refinement: Solve structure by molecular replacement. Look for positive Fo-Fc density in the ATP pocket corresponding to the ligand.

-

Cellular Validation: Cell Viability & Cycle Analysis[1]

-

Objective: Assess phenotypic outcome (G2/M arrest typical of Aurora/CDK inhibition).

-

Cell Lines: HCT116 (Colon Cancer), HeLa (Cervical Cancer).

-

Protocol:

-

Seeding: Seed 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with compound (0.1, 1, 5, 10 µM) for 72 hours.

-

Viability: Add MTS reagent (Promega). Incubate 2 hours. Read Absorbance at 490 nm.

-

Flow Cytometry (Mechanism Check):

-

Treat cells with IC50 concentration for 24 hours.

-

Fix in 70% ethanol (-20°C).

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze on Flow Cytometer (e.g., BD FACSCanto).

-

Expected Result: Accumulation of cells in 4N DNA content (G2/M arrest) indicates Aurora/CDK inhibition.

-

-

Pathway Visualization

The following diagram illustrates the mechanism of action, from atomic binding to cellular phenotype.

Figure 1: Mechanism of Action. The compound utilizes its aminopyrazole core and methylsulfanyl tail to engage kinase targets, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

Table 1: Predicted vs. Reference Activity Profile for Aminopyrazole Scaffolds

| Target Kinase | Role in Disease | Predicted Binding Mode | Reference Inhibitor (Analog) |

| Aurora A/B | Mitosis/Cytokinesis | Type I (ATP Competitive) | Tozasertib (VX-680) |

| CDK2 | Cell Cycle (G1/S) | Type I (Hinge + Ribose pocket) | Roscovitine (Purine analog) |

| VEGFR2 | Angiogenesis | Type I (Hydrophobic cleft) | Pazopanib (Aminopyrimidine) |

| PCTAIRE (CDK16) | Neuronal migration | Type I (Promiscuous binder) | 3-Amino-pyrazole probe [3] |

References

-

Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Nature Medicine. Link

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.[1][2][3][4][5][6] Link

-

National Institutes of Health (NIH). (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound. Sigma-Aldrich Catalog. Link

-

ResearchGate. (2017). Synthesis and biological evaluation of 3-amino-5-phenylpyrazole derivatives. ResearchGate. Link

Sources

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unige.iris.cineca.it [unige.iris.cineca.it]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine | C16H15N5 | CID 3112358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Structural Elucidation & Spectroscopic Profiling: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Executive Summary

This technical guide details the spectroscopic signature of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (e.g., Aurora kinase, BRAF inhibitors).

Accurate characterization of this molecule requires navigating two specific analytical challenges:

-

Annular Tautomerism: The rapid proton exchange between N1 and N2 on the pyrazole ring complicates NMR assignment.

-

Regioisomerism: Distinguishing the 3-amino-5-aryl isomer from the 5-amino-3-aryl isomer during synthesis.

This document provides a self-validating analytical framework, synthesizing experimental data from structural analogs with theoretical chemical shift principles to establish a robust Quality Control (QC) standard.

Synthesis & Structural Context[1][2][3][4][5][6][7][8]

Understanding the synthetic origin is a prerequisite for interpreting the spectra, particularly for identifying specific impurities (e.g., uncyclized hydrazones).

Synthetic Pathway & Impurities

The standard synthesis involves the condensation of a

Figure 1: Synthetic logic flow indicating the origin of the target scaffold and potential process-related impurities.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the primary confirmation of molecular weight and structural connectivity. For this aminopyrazole, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basicity of the exocyclic amine and the pyrazole nitrogens.

Experimental Parameters (LC-MS)

-

Ionization Source: ESI (+)

-

Cone Voltage: 20-30 V (Low voltage preserves the molecular ion; high voltage induces fragmentation).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Protonation source).

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the aromatic thioether and the fragility of the N-N bond in the pyrazole ring.

Predicted Fragmentation Pathway:

-

[M+H]⁺ (m/z 206.1): Base peak.

-

[M+H - NH₃]⁺ (m/z 189.1): Loss of the exocyclic amine (characteristic of primary amines).

-

[M+H - SCH₃]⁺ (m/z 159.1): Homolytic cleavage of the methyl-sulfur bond.

Figure 2: ESI(+) Fragmentation tree. The loss of 47 Da (SMe) is diagnostic for the methylsulfanyl substituent.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][5][7][9][10][11]

NMR is the definitive tool for confirming the regiochemistry of the pyrazole ring.

Operational Note: All samples should be run in DMSO-d₆ .

Reasoning: Chloroform-d (

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-NH | 11.8 - 12.1 | Broad Singlet | 1H | Highly exchangeable pyrazole proton. Chemical shift varies with concentration. |

| Ar-H (2') | 7.65 | Singlet (t) | 1H | Isolated proton between SMe and Pyrazole ring (deshielded). |

| Ar-H (6') | 7.50 | Doublet | 1H | Ortho to pyrazole, meta to SMe. |

| Ar-H (5') | 7.30 | Triplet | 1H | Meta to both substituents. |

| Ar-H (4') | 7.15 | Doublet | 1H | Ortho to SMe, Para to Pyrazole. |

| Py-H (4) | 5.75 - 5.85 | Singlet | 1H | Diagnostic Peak. The C4 proton of aminopyrazoles is shielded by the electron-rich ring. |

| -NH₂ | 4.80 - 5.20 | Broad Singlet | 2H | Exocyclic amine. Broadening indicates proton exchange. |

| -S-CH₃ | 2.52 | Singlet | 3H | Diagnostic Peak. Distinct methyl singlet, often overlaps with DMSO solvent residual signal (2.50 ppm). Verify integration carefully. |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Thiomethyl Carbon: ~15.0 ppm.

-

Pyrazole C4: ~90.0 - 92.0 ppm (Highly shielded, characteristic of 3-aminopyrazoles).

-

Guanidine-like Carbon (C3): ~155.0 ppm (Attached to NH₂).

-

Imine-like Carbon (C5): ~140.0 - 145.0 ppm.

Tautomeric Considerations

In solution, this compound exists as a tautomeric mixture. While drawn as 2H-pyrazol-3-amine, the 1H tautomer is often energetically favored or in rapid equilibrium.

-

Observation: You will likely see only one set of averaged signals at room temperature.

-

Validation: If signals are excessively broad, run the experiment at elevated temperature (e.g., 353 K) to accelerate the exchange and sharpen the peaks.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid solid-state identification and verifying the primary amine functionality.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3300 - 3450 | Medium, Doublet | Diagnostic doublet for primary amine (-NH₂). | |

| 3100 - 3200 | Broad | Pyrazole N-H stretching (H-bonded). | |

| 2920 | Weak | Methyl group (S-CH₃) stretch. | |

| 1580 - 1600 | Strong | Pyrazole ring breathing mode.[1] | |

| 600 - 700 | Weak | Carbon-Sulfur stretch (often difficult to see in fingerprint region). |

Quality Control Protocol (Self-Validating System)

To ensure the material meets research-grade standards (>98% purity), follow this validation workflow.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm. -

Wavelength: 254 nm (Aromatic absorption).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 10 minutes.

-

Pass Criteria: Single peak >98% area integration.

-

Fail Criteria: Presence of peak at relative retention time (RRT) ~1.1-1.2 (likely the uncyclized hydrazone intermediate).

The "S-Me" Validation Check

In the ¹H NMR, the integration of the Methyl-S singlet (approx 2.52 ppm) must be exactly 3:1 relative to the Pyrazole-C4 proton (approx 5.80 ppm).

-

If Ratio < 3:1: Indicates oxidation of S-Me to Sulfoxide (S=O) or Sulfone (O=S=O).

-

If Ratio > 3:1: Indicates solvent contamination (DMSO) or trapped starting material.

References

-

Elguero, J., et al. (2000). Tautomerism of Pyrazoles.[2][3] Advances in Heterocyclic Chemistry.

-

National Institute of Standards and Technology (NIST). 3-Aminopyrazole Mass Spectrum & IR Data. NIST Chemistry WebBook. [Link]

-

Fadda, A. A., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives.[1] Journal of Saudi Chemical Society. [Link]

-

PubChem Compound Summary. 5-(3-methylphenyl)-1H-pyrazol-3-amine (Analogous Scaffold).[Link]

Sources

In Silico Modeling of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Binding

A Technical Guide for Fragment-Based Drug Design (FBDD)

Executive Summary & Chemical Context

This guide details the computational modeling protocols for 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine , a representative scaffold in kinase inhibitor discovery. This molecule (SMILES: CSc1cccc(c1)c2cc(N)[nH]n2) possesses two distinct pharmacophores that challenge standard molecular mechanics:

-

The Aminopyrazole Core: A privileged "hinge-binding" motif prone to tautomeric ambiguity.

-

The Methylsulfanyl (Thiomethyl) Group: A lipophilic moiety capable of unique

-hole and S-

This guide assumes the molecule is being evaluated as a Fragment Hit or Lead Series targeting the ATP-binding pocket of a protein kinase (e.g., CDK, Aurora, or VEGFR families).

Structural Preparation: The Tautomerism Trap

The "2H" in the IUPAC name is a trap. While the input structure is defined as 2H-pyrazol-3-ylamine, the bioactive conformation in a kinase pocket is almost invariably the 1H-tautomer (specifically the 3-amino-1H or 5-amino-1H forms). Blindly docking the 2H form will result in a "flipped" pose that fails to engage the hinge region.

Quantum Mechanical (QM) Tautomer Enumeration

Standard force fields (OPLS3e, AMBER ff14SB) rely on fixed bond topologies. You must pre-calculate the tautomeric penalty to ensure the bioactive form is accessible.

Protocol:

-

Enumeration: Generate all 3 tautomers (1H-3-amino, 1H-5-amino, 2H-amino).

-

Geometry Optimization: Perform DFT optimization (B3LYP/6-31G**+) in implicit solvent (PCM/Water).

-

Energy Ranking: Calculate

.-

Insight: If

kcal/mol, the penalty is likely too high for the protein to overcome, unless the specific binding pocket provides compensatory electrostatic stabilization.

-

Sulfur Parameterization (The Sigma Hole)

The sulfur atom in the methylsulfanyl group is not a simple hydrophobic sphere. It possesses an anisotropic charge distribution (a positive

Recommended Force Fields:

-

OPLS4 / OPLS3e: Includes virtual sites for sulfur

-holes. -

AMOEBA: Polarizable force field (ideal for S-

interactions). -

Avoid: MMFF94 or standard CHARMM without specific sulfur tuning.

Workflow Visualization

The following diagram illustrates the critical decision tree for preparing this specific scaffold.

Caption: Critical workflow for filtering high-energy tautomers prior to docking. Failure to enumerate 1H-forms typically leads to false negatives.

Binding Mode Hypothesis & Docking Strategy

The Hinge Interaction (The Anchor)

For the aminopyrazole to bind a kinase hinge (e.g., residues 80-82 in CDK2), it must adopt a specific donor-acceptor motif.

-

The Donor: The exocyclic amine (-NH2) donates a hydrogen to the backbone Carbonyl of residue

(e.g., Glu81). -

The Acceptor: The pyrazole Nitrogen (N2) accepts a hydrogen from the backbone Amide of residue

(e.g., Leu83).

Constraint-Based Docking Protocol:

-

Grid Generation: Center the grid on the centroid of the native ligand (or the hinge residues).

-

H-Bond Constraints: Set a mandatory H-bond constraint on the hinge backbone NH. This forces the pyrazole to orient correctly, filtering out "flipped" poses driven purely by hydrophobic collapse.

-

Core Constraint: If a crystal structure of a similar aminopyrazole exists (e.g., PDB: 2CLX or 4AG8), use a positional constraint (RMSD < 1.0 Å) on the pyrazole ring atoms.

The Selectivity Pocket (The Sulfur Probe)

The 3-methylsulfanyl-phenyl group will extend into the hydrophobic region behind the gatekeeper residue or towards the solvent front, depending on the linker geometry.

-

Gatekeeper Interaction: If the target has a small gatekeeper (Thr/Ala), the phenyl ring may pack against it.

-

Sulfur-Aromatic Interaction: Look for Met, Phe, or Tyr residues near the sulfur.[1] A "face-on" interaction between the sulfur lone pairs and an aromatic ring edge is a high-value stabilizing feature (approx. -1.5 kcal/mol).

Molecular Dynamics & Free Energy Perturbation (FEP)

Static docking often fails to resolve the rotational entropy of the thiomethyl group. MD is required to assess the stability of the sulfur interaction.

Simulation Setup

| Parameter | Setting | Rationale |

| Force Field | OPLS4 or CHARMM36m | Must support sulfur |

| Water Model | TIP4P-D or OPC | Better dispersion properties for hydrophobic ligands than TIP3P. |

| Ensemble | NPT (300K, 1 bar) | Replicates physiological density and pressure. |

| Duration | > 100 ns | Required to sample the rotation of the -SMe group and phenyl ring flips. |

Analysis Metrics

-

WaterMap / Solvation Analysis: The -SMe group is hydrophobic. Binding should displace "unhappy" (high-energy) water molecules from the pocket. If the pocket is too polar, the -SMe group will destabilize binding.

-

Radial Distribution Function (RDF): Calculate the RDF of the Sulfur atom relative to surrounding aromatic residues (Phe/Tyr) to quantify S-

stacking stability.

Interaction Topology Diagram

This diagram visualizes the expected binding mode within a generic kinase ATP pocket.

Caption: Schematic binding mode. The Pyrazole-Amine motif anchors to the Hinge, while the S-Me group probes the hydrophobic back pocket.

References

-

Tautomerism in Kinase Inhibitors

-

Sulfur-Aromatic Interactions

-

Kinase Hinge Binding Motifs

-

Force Field Parameterization

-

Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins.Journal of Chemical Theory and Computation, 12(1), 281–296. Link

-

Sources

- 1. Modeling CH 3 SOH–aromatic complexes to probe cysteine sulfenic acid–aromatic interactions in proteins - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02976G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 3-Aminopyrazole Scaffold

An In-Depth Technical Guide to 3-Aminopyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Among the various substituted pyrazoles, the 3-aminopyrazole (3-AP) moiety has emerged as a particularly "privileged" scaffold.[1][6] This is attributed to its synthetic accessibility and the unique electronic and steric properties conferred by the amino group at the 3-position. This amino group can act as a crucial hydrogen bond donor, facilitating strong interactions with biological targets such as enzymes and receptors.[7] Consequently, 3-aminopyrazole derivatives have been extensively explored and have led to the development of several clinically significant molecules.[1][8] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of 3-aminopyrazole compounds, intended for researchers and professionals in the field of drug development.

Core Synthetic Strategies for 3-Aminopyrazole Derivatives

The construction of the 3-aminopyrazole core is most commonly achieved through the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species where one of the electrophilic centers is a nitrile group.[9] This approach is highly versatile, allowing for the introduction of a wide range of substituents on both the pyrazole ring and the exocyclic amino group.

Reaction of β-Ketonitriles with Hydrazines

One of the most prevalent and straightforward methods for synthesizing 3-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[9] The reaction proceeds via a condensation-cyclization sequence, yielding the corresponding 3-aminopyrazole derivative. The choice of hydrazine (e.g., hydrazine hydrate for N-unsubstituted pyrazoles or substituted hydrazines for N1-substituted analogs) and the substituents on the β-ketonitrile allows for the generation of diverse libraries of compounds.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another major route to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines.[9] In this method, the presence of a leaving group at the β-position of the unsaturated nitrile is crucial for the successful formation of the aromatic pyrazole ring. The regioselectivity of this reaction, yielding either 3-amino or 5-aminopyrazoles, can often be controlled by the reaction conditions (e.g., acidic vs. basic media) and the nature of the substituents on the reactants.

Caption: Inhibition of receptor tyrosine kinase signaling by 3-aminopyrazole derivatives.

Anti-infective Properties

The 3-aminopyrazole scaffold has also demonstrated significant potential in the development of anti-infective agents, with reported activity against a range of bacteria and fungi. [1][10]The mechanism of action for these compounds can vary, but some have been shown to target essential bacterial enzymes like DNA gyrase and topoisomerase IV. [1]

| Compound/Series | Target Organism(s) | Key Findings |

|---|---|---|

| Pyrido[2,3-b]indoles with 3-AP substituent | Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus) | Inhibition of both DNA Gyrase and Topoisomerase IV. [1] |

| 3-Aminopyrazoles with Thiourea Moiety | Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA, MRSA) | Sub-micromolar activity in the presence of bioavailable copper. [1] |

| Simple 3-Aminopyrazoles | Bacillus subtilis, Staphylococcus pneumoniae, Escherichia coli, Aspergillus flavus, Saccharomyces racemosum, Geotrichum candidum | Broad-spectrum antibacterial and antifungal activity. [1]|

Experimental Protocols

Representative Synthesis of a 3-Aminopyrazole Derivative

Synthesis of 4-(4-chlorophenyl)-5-methyl-2-phenyl-2H-pyrazol-3-amine

This protocol is a representative example of the synthesis of a 3-aminopyrazole derivative via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

-

2-(4-chlorobenzoyl)propanenitrile (1 mmol)

-

Phenylhydrazine (1.1 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(4-chlorobenzoyl)propanenitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 4-(4-chlorophenyl)-5-methyl-2-phenyl-2H-pyrazol-3-amine.

-

Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: Workflow for the synthesis of a 3-aminopyrazole derivative.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a synthesized 3-aminopyrazole compound against a bacterial strain.

Materials:

-

Synthesized 3-aminopyrazole compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the 3-aminopyrazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

3-Aminopyrazole and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis and the ability of the 3-amino group to form crucial interactions with biological targets have cemented their status as a privileged scaffold in drug discovery. The broad spectrum of biological activities, particularly as kinase inhibitors in oncology and inflammation, and as anti-infective agents, underscores their therapeutic potential. [1][3][8]Future research will likely focus on the development of more selective and potent 3-aminopyrazole derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, exploring novel therapeutic applications and understanding the detailed mechanisms of action of these compounds will continue to be areas of active investigation. The continued exploration of the chemical space around the 3-aminopyrazole core promises to yield new and improved therapeutic agents for a wide range of diseases.

References

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine Analogs and Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its role in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to achieve high-affinity and selective interactions with various biological targets.[2] Among these, protein kinases have emerged as a particularly fruitful area for pyrazole-based drug discovery.[1]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 3-aminopyrazole moiety, in particular, has been identified as a potent pharmacophore in the design of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4] These kinases play pivotal roles in cell cycle progression and angiogenesis, processes that are fundamental to tumor growth and metastasis.[4][5]

This technical guide focuses on a specific, yet highly promising, class of pyrazole derivatives: 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine and its analogs. The inclusion of the methylsulfanylphenyl group introduces unique physicochemical properties that can influence target engagement, selectivity, and pharmacokinetic profiles. This document will provide a comprehensive overview of the synthetic strategies for accessing this core structure, detailed protocols for evaluating its biological activity, and an analysis of the structure-activity relationships that govern its potential as a kinase inhibitor.

Synthetic Strategies: A Rational Approach to the 3-Amino-5-Arylpyrazole Core

The most convergent and widely employed method for the synthesis of 3-amino-5-arylpyrazoles is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[6] This approach offers a high degree of flexibility in introducing substituents onto the aryl ring.

Proposed Synthetic Pathway for this compound

Based on established synthetic methodologies for analogous compounds, a plausible and efficient route to the title compound is outlined below. The key intermediate is the β-ketonitrile, 3-oxo-3-(3-(methylthio)phenyl)propanenitrile .

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical, yet chemically sound, procedure based on analogous syntheses.[6][7] Researchers should perform appropriate reaction monitoring and characterization at each step.

Step 1: Synthesis of 3-Oxo-3-(3-(methylthio)phenyl)propanenitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Ester Addition: Prepare a solution of methyl 3-(methylthio)benzoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ester.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-oxo-3-(3-(methylthio)phenyl)propanenitrile.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-(3-(methylthio)phenyl)propanenitrile (1.0 equivalent) in ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.

Biological Evaluation: Assessing Kinase Inhibitory and Cytotoxic Potential

The primary therapeutic hypothesis for 3-amino-5-arylpyrazole derivatives is their ability to inhibit protein kinases involved in cancer progression. Therefore, a robust biological evaluation workflow is essential.

Caption: A typical workflow for the initial biological evaluation of pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibitory Assay (CDK2/Cyclin A)

This protocol is adapted from commercially available kinase assay kits and can be modified for other kinases.[1][3][4][8]

-

Reagent Preparation:

-

Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

-

ATP Solution: Prepare a 200 µM ATP solution in 1X Kinase Buffer.

-

Substrate Solution: Prepare a solution of a suitable substrate (e.g., a biotinylated peptide derived from Histone H1 or Rb protein) at a concentration of 1.5 µM in 1X Kinase Buffer.[1]

-

Enzyme Solution: Dilute recombinant human CDK2/Cyclin A enzyme in 1X Kinase Buffer to the desired working concentration (to be determined empirically).

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound at various concentrations (typically in DMSO, with a final DMSO concentration ≤1%) to the wells. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

-